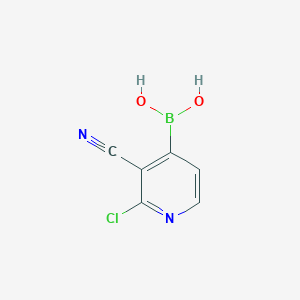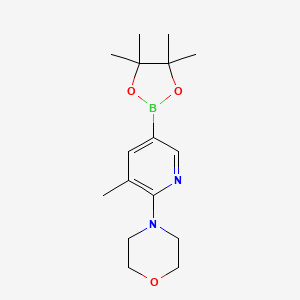
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the hydroxyl or carboxyl groups have been replaced by other functional groups.
Applications De Recherche Scientifique
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of various pharmaceuticals, as a building block in organic synthesis, and as a reagent in biochemical assays. Its applications extend to the study of enzyme inhibitors, receptor ligands, and other bioactive molecules.
Mécanisme D'action
The mechanism by which 1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the biological system and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine-2-carboxylic acid core but differ in their substituents.
Hydroxypyridine derivatives: These compounds contain hydroxypyridine moieties but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse reactivity and applications.
Propriétés
IUPAC Name |
1-(5-hydroxypyridine-3-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c14-8-4-7(5-12-6-8)10(15)13-3-1-2-9(13)11(16)17;/h4-6,9,14H,1-3H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDWEJZQHAZRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)










